5-chloro-2-formylbenzenesulfonic acid
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Overview
Description
5-Chloro-2-formylbenzenesulphonic acid is an organic compound with the molecular formula C7H5ClO4S It is a chlorinated derivative of benzenesulphonic acid, featuring both a formyl group and a sulfonic acid group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-formylbenzenesulphonic acid typically involves the sulfonation of 4-chlorobenzaldehyde. One common method includes reacting 4-chlorobenzaldehyde with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. The reaction conditions are crucial, as the temperature and concentration of oleum can significantly affect the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-formylbenzenesulphonic acid may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The process typically includes steps for the purification of the product, such as crystallization or distillation, to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-formylbenzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 5-Chloro-2-carboxybenzenesulphonic acid.
Reduction: 5-Chloro-2-hydroxymethylbenzenesulphonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-formylbenzenesulphonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-formylbenzenesulphonic acid depends on its specific application. In chemical reactions, the formyl and sulfonic acid groups can participate in various transformations, acting as electrophilic or nucleophilic sites. The molecular targets and pathways involved are typically related to the functional groups present on the compound, which can interact with other molecules through hydrogen bonding, ionic interactions, or covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylbenzenesulphonic acid
- 5-Chloro-2-nitrobenzenesulphonic acid
- 5-Chloro-2-aminobenzenesulphonic acid
Comparison
Compared to its similar compounds, 5-Chloro-2-formylbenzenesulphonic acid is unique due to the presence of the formyl group, which provides additional reactivity and versatility in chemical synthesis. The formyl group can undergo various transformations, making this compound a valuable intermediate in organic synthesis .
Properties
CAS No. |
88-33-5 |
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Molecular Formula |
C7H5ClO4S |
Molecular Weight |
220.63 g/mol |
IUPAC Name |
5-chloro-2-formylbenzenesulfonic acid |
InChI |
InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-4H,(H,10,11,12) |
InChI Key |
GXRQQNQCMLEUAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |
Key on ui other cas no. |
88-33-5 |
Synonyms |
5-chloro-2-formylbenzenesulphonic acid; 5-Chloro-2-formylbenzenesulfonic acid |
Origin of Product |
United States |
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